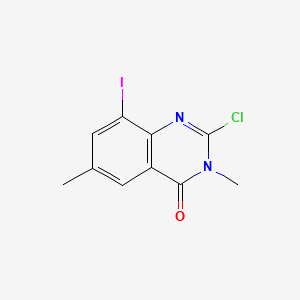
2-Chloro-8-iodo-3,6-dimethyl-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-8-iodo-3,6-dimethyl-quinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-iodo-3,6-dimethyl-quinazolin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of anthranilic acid derivatives with appropriate halogenated reagents under controlled conditions. For instance, the reaction of 2-chloro-3,6-dimethyl-anthranilic acid with iodine in the presence of a suitable base can yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production of quinazolinone derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
化学反応の分析
Types of Reactions
2-Chloro-8-iodo-3,6-dimethyl-quinazolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered biological activities.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to quinazolinone derivatives with different oxidation states .
科学的研究の応用
2-Chloro-8-iodo-3,6-dimethyl-quinazolin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies investigating its antimicrobial and anticancer properties.
Medicine: Research into its potential as a therapeutic agent for various diseases, including cancer and bacterial infections, is ongoing.
Industry: It is utilized in the development of new pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 2-Chloro-8-iodo-3,6-dimethyl-quinazolin-4-one involves its interaction with specific molecular targets within cells. The compound can inhibit key enzymes or receptors involved in disease pathways, leading to its therapeutic effects. For example, it may inhibit kinases or other signaling molecules critical for cancer cell proliferation .
類似化合物との比較
Similar Compounds
- 2-Chloro-3,6-dimethyl-quinazolin-4-one
- 8-Iodo-3,6-dimethyl-quinazolin-4-one
- 2,8-Dichloro-3,6-dimethyl-quinazolin-4-one
Uniqueness
2-Chloro-8-iodo-3,6-dimethyl-quinazolin-4-one is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance its potency and selectivity as a therapeutic agent compared to other quinazolinone derivatives .
特性
分子式 |
C10H8ClIN2O |
|---|---|
分子量 |
334.54 g/mol |
IUPAC名 |
2-chloro-8-iodo-3,6-dimethylquinazolin-4-one |
InChI |
InChI=1S/C10H8ClIN2O/c1-5-3-6-8(7(12)4-5)13-10(11)14(2)9(6)15/h3-4H,1-2H3 |
InChIキー |
PNQFZMUNARIWLM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1)I)N=C(N(C2=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


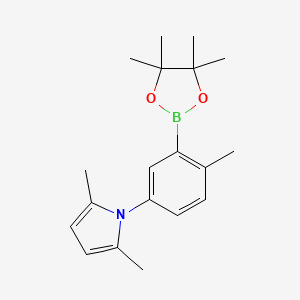


![2-[3-Chloro-5-(methoxymethoxy)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13911831.png)
![7-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B13911839.png)
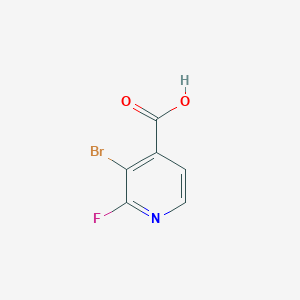

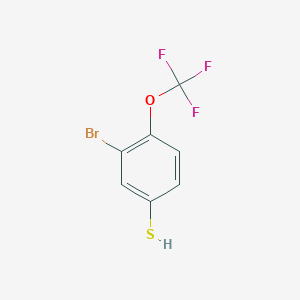
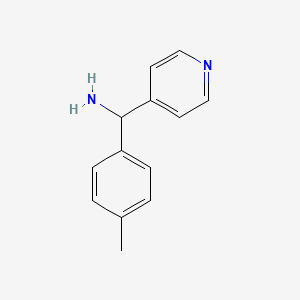


![3-bromo-N-[(3,4-dichlorophenyl)methyl]benzamide](/img/structure/B13911876.png)
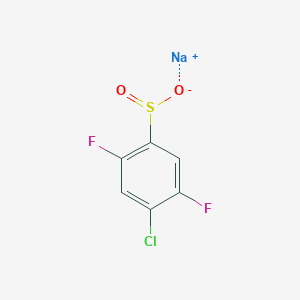
![7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine](/img/structure/B13911888.png)
